

Application Notes and Protocols: The Role of 2-Aminoadipic Acid in Obesity Metabolomics

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Compound of Interest		
Compound Name:	Aminoadipic acid	
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Introduction

Recent advances in metabolomics have identified 2-aminoadipic acid (2-AAA), a lysine catabolism intermediate, as a significant biomarker and potential modulator in the pathophysiology of obesity and its related metabolic comorbidities, such as type 2 diabetes and insulin resistance.[1][2] Elevated plasma concentrations of 2-AAA have been consistently observed in obese individuals compared to their lean counterparts, suggesting a dysregulation in lysine metabolism associated with excess adiposity.[1] Furthermore, studies in animal models have demonstrated increased 2-AAA levels in the adipose tissue of mice fed a high-fat diet.[3] This document provides a comprehensive overview of the application of 2-aminoadipic acid in metabolomics studies of obesity, including detailed experimental protocols and a summary of key quantitative findings.

2-Aminoadipic Acid as a Biomarker in Obesity

Metabolomic profiling has highlighted a strong positive correlation between plasma 2-AAA levels and obesity-related parameters, including body mass index (BMI), fat mass, and waist circumference.[4] In a study involving American Indian adolescents, individuals with obesity had 47% higher plasma concentrations of 2-AAA compared to normal-weight controls.[5] This elevation in circulating 2-AAA is not merely a consequence of increased body fat but is also linked to the metabolic derangements characteristic of obesity, most notably insulin resistance. [4]



The association between 2-AAA and insulin resistance is a critical aspect of its role in obesity. Elevated 2-AAA levels have been shown to be an independent predictor of future type 2 diabetes development.[6] This suggests that monitoring 2-AAA could serve as an early warning sign for individuals at high risk of progressing from obesity to more severe metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from metabolomics studies investigating 2-**aminoadipic acid** levels in the context of obesity.

Table 1: Plasma 2-Aminoadipic Acid Concentrations in Human Studies

Population	Condition	2-AAA Concentration (Mean ± SD/SE)	Fold Change (Obese vs. Lean)	Reference
American Indian Adolescents	Obese	$1.47 \pm 0.1 \mu M$ (estimated)	1.47	[5]
American Indian Adolescents	Normal Weight	$1.0 \pm 0.1 \mu M$ (estimated)	-	[5]
Children (KoCAS-1 Study)	Obese	~2.2 μM	~1.2	[7]
Children (KoCAS-1 Study)	Normal Weight	~1.8 µM	-	[7]

Note: Values from the KoCAS-1 study are estimated from graphical data.

Table 2: 2-Aminoadipic Acid Levels in Animal Studies



Animal Model	Tissue	Condition	2-AAA Levels (Arbitrary Units/Fold Change)	Reference
C57BL/6 Mice	Adipose Tissue	High-Fat Diet	~1.8-fold increase vs. Standard Diet	[3]
C57BL/6 Mice	Adipose Tissue	Standard Diet	Baseline	[3]

Signaling Pathways and Mechanisms

2-Aminoadipic acid is intricately linked to cellular metabolism through its position in the lysine degradation pathway and its potential role in signaling cascades that influence energy homeostasis.

Lysine Catabolism Pathway

The primary source of endogenous 2-AAA is the catabolism of the essential amino acid lysine. This process primarily occurs in the mitochondria.



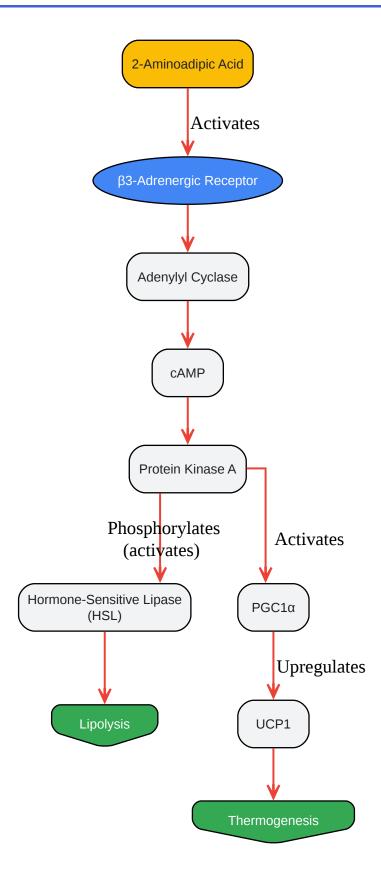
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Lysine catabolism pathway leading to 2-AAA.

Proposed Signaling in Adipocytes

Emerging evidence suggests that 2-AAA may act as a signaling molecule in adipose tissue, influencing processes such as thermogenesis and lipolysis. One proposed mechanism involves the activation of the β 3-adrenergic receptor (β 3AR).





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Proposed signaling of 2-AAA in adipocytes.



Experimental Protocols

Protocol 1: Quantification of 2-Aminoadipic Acid in Human Plasma by LC-MS/MS

This protocol provides a representative method for the targeted quantification of 2-AAA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- 1. Sample Collection and Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma aliquots at -80°C until analysis.
- Thaw plasma samples on ice.
- Protein Precipitation: To 50 μL of plasma, add 5 μL of 30% sulfosalicylic acid.[8]
- Vortex for 30 seconds.
- Incubate at 4°C for 10 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- Transfer the supernatant to a new microcentrifuge tube.
- Dilute the supernatant with an appropriate volume of the initial mobile phase containing a known concentration of an internal standard (e.g., ¹³C₅, ¹⁵N₁-2-**Aminoadipic acid**).
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
 - Mobile Phase A: Water with 0.1% formic acid.



- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from high organic to high aqueous to retain and elute the polar 2-AAA. A typical gradient might start at 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 2-Aminoadipic Acid: Precursor ion (m/z) 162.07 -> Product ion (m/z) 70.06
 - Internal Standard (¹³C₅,¹⁵N₁-2-AAA): Precursor ion (m/z) 168.08 -> Product ion (m/z) 74.07
 - Optimize collision energy and other source parameters for maximum signal intensity.
- 3. Data Analysis:
- Integrate the peak areas for 2-AAA and its internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using standards of known 2-AAA concentrations.
- Determine the concentration of 2-AAA in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of 2-Aminoadipic Acid in Adipose Tissue

Methodological & Application

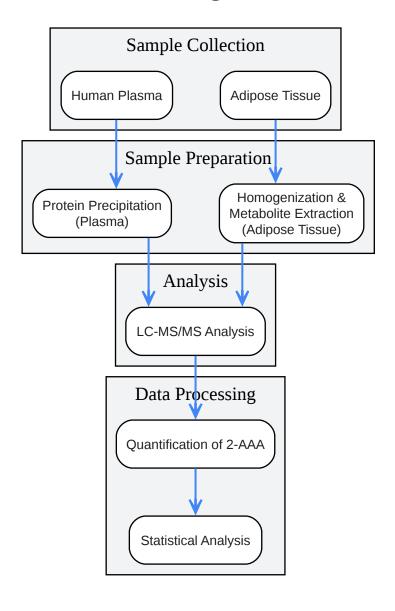


This protocol outlines a general workflow for the analysis of 2-AAA in adipose tissue samples.

- 1. Sample Collection and Homogenization:
- Excise adipose tissue immediately after sacrifice and snap-freeze in liquid nitrogen.
- Store samples at -80°C.
- Weigh the frozen tissue (~50-100 mg).
- Homogenize the tissue in a cold lysis buffer (e.g., methanol:water, 80:20 v/v) using a bead beater or other appropriate homogenizer. Keep samples on ice throughout the process.
- 2. Metabolite Extraction:
- Add a volume of chloroform to the homogenate to create a biphasic extraction (methanol:water:chloroform).
- Vortex vigorously and centrifuge to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein/cell debris (interphase) layers.
- Carefully collect the upper aqueous/polar layer containing amino acids.
- 3. Sample Preparation for LC-MS/MS:
- Dry the collected polar extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase for the LC separation.
- Add an internal standard as described in Protocol 1.
- Centrifuge to remove any remaining particulates before transferring to an autosampler vial.
- 4. LC-MS/MS Analysis and Data Processing:
- Follow the LC-MS/MS and data analysis steps as outlined in Protocol 1. The MRM transitions for 2-AAA and its internal standard will be the same.



Experimental Workflow Diagram



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General experimental workflow for 2-AAA analysis.

Conclusion

2-Aminoadipic acid is emerging as a valuable metabolite in the study of obesity and its associated metabolic dysregulation. Its elevated levels in obese individuals and its connection to insulin resistance underscore its potential as a biomarker for early risk assessment. The provided protocols offer a foundation for researchers to accurately quantify 2-AAA in biological samples, facilitating further investigation into its precise role in the pathogenesis of obesity and



its potential as a therapeutic target. Continued research in this area is crucial for developing novel strategies for the prevention and treatment of obesity and related metabolic diseases.

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